molecular formula C16H13N B8813106 2-(3-Aminophenyl)naphthalene

2-(3-Aminophenyl)naphthalene

Cat. No.: B8813106
M. Wt: 219.28 g/mol
InChI Key: RIAOTGZLDZOVGE-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)naphthalene is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 2-(3-Aminophenyl)naphthalene exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that related naphthalene derivatives can inhibit the growth of prostate cancer (DU-145), breast cancer (MCF-7), and bladder cancer (T24) cells . The mechanism often involves the disruption of cellular signaling pathways essential for tumor growth.

Antimicrobial Properties
Compounds similar to this compound have been synthesized and evaluated for their antimicrobial activity. These studies reveal efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .

Anti-inflammatory Effects
Some derivatives have also demonstrated anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The compounds were assessed for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Materials Science

Polymer Chemistry
In materials science, this compound serves as an intermediate in synthesizing various polymers. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymer matrices. Research indicates that incorporating naphthalene derivatives can lead to the development of heat-resistant plastics and coatings .

Dyes and Pigments
The compound is also explored for its potential use in dye manufacturing. Naphthalene derivatives are known to produce vibrant colors and are utilized in textile applications due to their stability and resistance to fading .

Environmental Applications

Pollution Monitoring
Due to its chemical structure, this compound can be employed as a marker for environmental pollution studies. Its presence in industrial effluents can indicate contamination levels of naphthalene derivatives in water sources .

Biodegradation Studies
Research into the biodegradation of naphthalene compounds shows that certain microorganisms can utilize these compounds as a carbon source, aiding in bioremediation efforts for contaminated sites .

Case Studies

Study FocusFindingsImplications
Anticancer ActivityDerivatives showed inhibition of DU-145 and MCF-7 cell linesPotential for new cancer therapies
Antimicrobial PropertiesEffective against multiple bacterial strainsDevelopment of new antibiotics
Environmental ImpactDetected in effluents from dye industriesImportance in pollution monitoring

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

3-naphthalen-2-ylaniline

InChI

InChI=1S/C16H13N/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,17H2

InChI Key

RIAOTGZLDZOVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Naphthalene-2-boronic acid (0.119 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) in DME (2 mL) were combined in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H2O and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (5-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.063 g in 63% yield.
Quantity
0.119 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(2-naphthyl)-1-nitrobenzene (5.4 g), iron (3.63 g) and acetic acid (13.0 g) in ethanol (50 ml) was stirred under reflux for 3 hours. The reaction mixture was diluted with chloroform, filtered and treated with saturated sodium bicarbonate solution. The chloroform layer was separated, dried, evaporated and chromatographed on silica gel to give 3-(2-naphthyl)aniline (5.2 g).
Name
3-(2-naphthyl)-1-nitrobenzene
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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